Antimuscarinic Potency: 10-Fold Intermediate Difference Between Aprophen and Desethylaprophen
Synthetic beta-Hydroxyethylaprophen (compound 1) was found to possess antimuscarinic activities but was approximately 10-fold less potent than the parent compound aprophen [1]. In a parallel study, the other major metabolite, desethylaprophen, exhibited biological effects 100-fold lower than aprophen, while equally competing for muscarinic receptor binding sites in the guinea pig ileum [2]. This quantifies a 10-fold potency window between the two metabolites, where beta-Hydroxyethylaprophen is unequivocally the more potent metabolite probe.
| Evidence Dimension | Relative Antimuscarinic Potency vs. Parent Aprophen |
|---|---|
| Target Compound Data | Approximately 10-fold lower potency than aprophen |
| Comparator Or Baseline | Desethylaprophen: 100-fold lower potency than aprophen |
| Quantified Difference | beta-Hydroxyethylaprophen is 10-fold more potent than desethylaprophen based on comparative fold-change values relative to aprophen |
| Conditions | Inhibition of acetylcholine-induced contraction in isolated guinea pig ileum; competitive inhibition of [3H]N-methyl scopolamine binding to ileum muscarinic receptors [1][2] |
Why This Matters
This intermediate potency defines a specific pharmacological niche for dose-response studies where moderate receptor blockade is required, preventing both the complete suppression seen with aprophen and the near inactivity of desethylaprophen.
- [1] Brown, N. D., Leader, H., Phillips, L. R., Smejkal, R. M., Gordon, R. K., & Chiang, P. K. (1993). Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen. Journal of Pharmaceutical Sciences, 82(6), 563-564. View Source
- [2] Brown, N. D., Smejkal, R. M., Breuer, E., Doctor, B. P., & Chiang, P. K. (1988). Desethylaprophen: a metabolite of aprophen with antimuscarinic activities. Journal of Pharmaceutical Sciences, 77(2), 145-148. View Source
